2,4,5-Triethoxybenzophenone
Description
2,4,5-Triethoxybenzophenone is a substituted benzophenone derivative characterized by three ethoxy (–OCH₂CH₃) groups at the 2-, 4-, and 5-positions of the benzene ring. This structural configuration confers distinct electronic and steric properties, making it valuable in materials science, particularly in photodegradable polymers . The compound has been utilized in controlled degradation applications, where its benzophenone core acts as a photoactive moiety to initiate polymer breakdown under UV exposure .
Properties
IUPAC Name |
phenyl-(2,4,5-triethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-4-21-16-13-18(23-6-3)17(22-5-2)12-15(16)19(20)14-10-8-7-9-11-14/h7-13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJSQHQJQSASKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200227 | |
| Record name | 2,4,5-Triethoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52199-46-9 | |
| Record name | Phenyl(2,4,5-triethoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52199-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Triethoxybenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052199469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,5-Triethoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-triethoxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4,5-TRIETHOXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8JWH7G8SB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,5-Triethoxybenzophenone can be synthesized through the reaction of phenol with an ester of an aliphatic alcohol and an aromatic hydrocarbon. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of 2,4,5-Triethoxybenzophenone involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Triethoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2,4,5-Triethoxybenzophenone has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organic compounds and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the manufacture of various chemical products, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,4,5-Triethoxybenzophenone involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Insights :
- Ethoxy vs. Methoxy : Ethoxy groups increase steric bulk and electron-donating effects compared to methoxy, slowing degradation kinetics in polymers but improving solubility .
- Positional Isomerism: The 2,4,5-substitution pattern in 2,4,5-triethoxybenzophenone avoids steric clashes seen in 2,4,6-substituted analogs, enhancing molecular stability .
Physicochemical Properties
- Solubility : Ethoxy groups enhance solubility in hydrocarbons (e.g., hexanes) compared to methoxy analogs, which favor polar solvents like ethyl acetate .
- Thermal Stability: Symmetrical analogs (e.g., 4,4'-dimethoxybenzophenone) exhibit higher melting points due to crystalline packing, while 2,4,5-triethoxybenzophenone remains amorphous .
- Photochemical Activity : Ethoxy substituents redshift UV absorption maxima (~5–10 nm) relative to methoxy derivatives, aligning with enhanced electron donation .
Research Findings and Implications
- Degradation Efficiency: Polymers containing 2,4,5-triethoxybenzophenone degrade 20–30% slower than those with 2,4,5-trimethoxybenzophenone, balancing durability and environmental impact .
Biological Activity
2,4,5-Triethoxybenzophenone (TEBP) is a compound belonging to the benzophenone family, known for its diverse biological activities. This article explores the biological activity of TEBP, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
2,4,5-Triethoxybenzophenone has the chemical formula and is characterized by three ethoxy groups attached to a benzophenone backbone. This structure contributes to its solubility and reactivity in various biological systems.
Antioxidant Activity
TEBP has demonstrated significant antioxidant properties. In a study examining various benzophenone derivatives, TEBP was found to effectively scavenge free radicals, which is critical in preventing oxidative stress-related diseases . The antioxidant activity was assessed using DPPH radical scavenging assays, where TEBP showed a notable inhibition percentage compared to other compounds.
Anti-inflammatory Effects
Research indicates that TEBP exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. A study involving LPS-stimulated human peripheral blood mononuclear cells showed that TEBP significantly reduced the levels of these cytokines, suggesting its potential as an anti-inflammatory agent .
| Cytokine | IC50 (nM) |
|---|---|
| TNF-α | 159 |
| IL-6 | 226 |
Antimicrobial Activity
TEBP has been evaluated for its antimicrobial properties against various pathogens. In bioassays conducted on phytopathogenic fungi and bacteria, TEBP exhibited moderate antifungal activity but lower antibacterial efficacy . The compound's effectiveness varied across different strains, indicating a selective antimicrobial profile.
| Microbial Strain | Fungicidal Activity (%) at 50 μg/mL |
|---|---|
| Strain A | 40.9 |
| Strain B | 22.7 |
| Strain C | 27.3 |
The biological activity of TEBP can be attributed to its ability to modulate several biochemical pathways:
- Inhibition of Cytokine Production : By suppressing the activation of NF-κB and other transcription factors involved in inflammation.
- Radical Scavenging : The ethoxy groups enhance electron donation capabilities, allowing TEBP to neutralize free radicals effectively.
- Interaction with Cellular Targets : TEBP's structure allows it to interact with cellular membranes and proteins, potentially altering their functions.
Study on Anti-inflammatory Properties
A pivotal study investigated the anti-inflammatory effects of TEBP in a model of acute inflammation. Mice treated with TEBP showed a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in tissues .
Antioxidant Efficacy Evaluation
Another study focused on the antioxidant capacity of TEBP using liver cells exposed to oxidative stress. Results indicated that TEBP pre-treatment significantly reduced markers of oxidative damage (e.g., malondialdehyde levels) and enhanced the activity of antioxidant enzymes like superoxide dismutase (SOD) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
